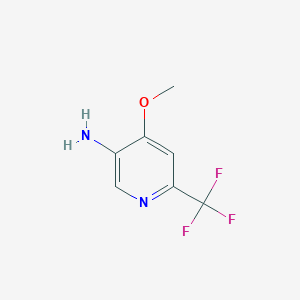

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

描述

Historical Context and Development

The development of 4-methoxy-6-(trifluoromethyl)pyridin-3-amine emerged from the broader historical evolution of trifluoromethylpyridine chemistry, which began gaining significant attention in the pharmaceutical and agrochemical industries during the latter half of the 20th century. The incorporation of trifluoromethyl groups into heterocyclic compounds represents a strategic approach that has revolutionized drug design principles, as these modifications consistently enhance lipophilicity, metabolic stability, and pharmacokinetic properties of bioactive molecules. The specific compound this compound was first catalogued in chemical databases around 2015, reflecting the relatively recent focus on this particular substitution pattern.

The historical trajectory of trifluoromethylpyridine research has been shaped by the recognition that fluorine-containing compounds often exhibit superior biological activities compared to their non-fluorinated counterparts. Early research in this field focused primarily on simpler trifluoromethylpyridine derivatives, but the scientific community gradually recognized the importance of multi-substituted systems that could offer enhanced selectivity and potency. The development of this compound specifically represents an evolution toward more sophisticated molecular architectures that combine multiple functional groups to achieve desired biological and chemical properties.

The compound's emergence coincided with significant advances in synthetic methodologies for introducing trifluoromethyl groups into heterocyclic systems. Traditional approaches relied heavily on harsh reaction conditions and limited substrate scope, but contemporary methods have expanded the accessibility of such compounds through more efficient and selective processes. This historical progression has been crucial in establishing this compound as a valuable synthetic target and research subject in modern organic chemistry.

Structural Characteristics and Chemical Classification

The molecular structure of this compound exhibits distinctive features that classify it within several important chemical categories. The compound belongs to the pyridinecarboxamide family and is functionally related to nicotinamide derivatives, as established through comprehensive structural analysis. The molecular architecture consists of a six-membered pyridine ring bearing three distinct substituents: a methoxy group at position 4, an amino group at position 3, and a trifluoromethyl group at position 6.

The electronic characteristics of this compound are particularly noteworthy due to the contrasting electronic effects of its substituents. The methoxy group at position 4 functions as an electron-donating group through resonance effects, while the trifluoromethyl group at position 6 acts as a strong electron-withdrawing group through inductive effects. This electronic dichotomy creates a unique charge distribution pattern across the pyridine ring that significantly influences the compound's reactivity and biological activity profiles.

The amino group at position 3 adds another layer of complexity to the molecular structure, providing potential hydrogen bonding capabilities and serving as a site for further chemical modifications. The spatial arrangement of these functional groups creates specific steric and electronic environments that contribute to the compound's distinctive chemical behavior. The trifluoromethyl group, in particular, enhances the compound's lipophilicity while simultaneously increasing its metabolic stability, characteristics that are highly valued in pharmaceutical applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties to encompass its role as a representative example of advanced molecular design principles. This compound exemplifies the contemporary approach to heterocycle modification, where strategic placement of functional groups creates synergistic effects that enhance overall molecular performance. The research community has recognized this compound as a valuable model system for understanding structure-activity relationships in trifluoromethylated heterocycles.

In the broader context of heterocyclic chemistry, this compound contributes to the understanding of how multiple substituents interact to influence molecular properties. Research has demonstrated that trifluoromethyl-containing heterocycles exhibit significantly enhanced biological activities, with studies showing improved antifungal and insecticidal properties compared to their non-fluorinated analogs. The specific substitution pattern present in this compound provides researchers with insights into optimizing molecular architectures for specific biological targets.

The compound has also gained importance as a synthetic intermediate in the preparation of more complex molecules. Its unique combination of functional groups makes it a versatile building block for constructing diverse chemical libraries used in drug discovery programs. The presence of both nucleophilic (amino group) and electrophilic sites (activated by the trifluoromethyl group) allows for selective functionalization reactions that can generate structurally diverse derivatives with potentially enhanced biological activities.

Contemporary research has highlighted the compound's utility in understanding the effects of fluorination on molecular properties. Studies investigating lipophilicity, metabolic stability, and membrane permeability have used this compound as a representative example of how strategic fluorine incorporation can enhance pharmaceutical properties. These investigations have contributed significantly to the development of design principles for next-generation drug candidates incorporating trifluoromethyl groups.

Current Research Trends in Trifluoromethylpyridine Chemistry

Current research trends in trifluoromethylpyridine chemistry, as exemplified by work on this compound, reflect a multifaceted approach encompassing synthetic methodology development, biological activity evaluation, and mechanistic understanding. The field has witnessed significant advances in developing more efficient and selective methods for introducing trifluoromethyl groups into pyridine derivatives, with particular emphasis on environmentally benign processes and improved substrate tolerance.

Recent synthetic developments have focused on multicomponent reactions that can construct complex trifluoromethylpyridine architectures in single-step processes. Research has demonstrated the successful synthesis of trifluoromethylated pyridinium derivatives through innovative approaches involving perfluoroalkylated building blocks, aromatic amines, and ketone components. These methodologies represent significant improvements over traditional sequential approaches, offering enhanced efficiency and reduced environmental impact.

The development of novel trifluoromethylation reagents has emerged as another critical research direction. Contemporary studies have explored the use of hypervalent iodine reagents for selective trifluoromethylation of pyridine derivatives, demonstrating remarkable efficiency and functional group compatibility. These advances have expanded the accessible chemical space for trifluoromethylpyridine derivatives and enabled the synthesis of previously challenging molecular architectures.

Biological activity research has revealed promising therapeutic potential for trifluoromethylpyridine derivatives, including this compound. Studies have demonstrated that such compounds can function as effective enzyme inhibitors, with the trifluoromethyl group enhancing binding affinity through favorable electronic interactions with biological targets. These findings have stimulated increased interest in developing trifluoromethylpyridine-based pharmaceuticals for various therapeutic applications.

The investigation of structure-activity relationships has become increasingly sophisticated, with researchers employing computational methods to predict optimal substitution patterns for specific biological targets. Contemporary research has revealed that the positioning of trifluoromethyl groups significantly influences molecular properties, with certain substitution patterns providing superior biological activities. These insights have informed rational design approaches for developing next-generation pharmaceutical candidates with enhanced efficacy and selectivity profiles.

属性

IUPAC Name |

4-methoxy-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDNXPAWWBBTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702059-31-1 | |

| Record name | 4-methoxy-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Substitution and Functional Group Installation

One common approach involves nucleophilic substitution reactions on appropriately substituted pyridine precursors. The trifluoromethyl group is introduced due to its strong electron-withdrawing nature, which affects the pyridine ring's reactivity and facilitates selective substitution at other positions.

- Methoxy group introduction is typically achieved via nucleophilic substitution using methoxide ions under basic conditions.

- Amination at the 3-position often employs ammonia or amine nucleophiles.

- Oxidation and reduction steps, such as those using hydrogen peroxide or sodium borohydride, may be employed to adjust oxidation states during intermediate transformations.

This method benefits from the ability to introduce functional groups sequentially while preserving the pyridine core structure.

Cyclization from Nitrile Precursors

A more advanced synthetic strategy involves the preparation of nitrile intermediates that undergo cyclization to form the pyridine ring with the desired substitution pattern.

- Starting from trifluoromethylated enones, nucleophilic addition of cyanomethyl lithium generates nitrile intermediates.

- These nitriles are then reacted with ammonia or substituted amines to induce cyclization, forming the aminopyridine ring.

- Methoxy groups can be introduced either before or after cyclization depending on the route.

This method, while effective, often requires sealed-vessel reactions due to the use of ammonia under pressure. Optimization efforts have led to one-pot procedures combining methoxyimine formation and cyclization to improve yields and scalability.

Transition-Metal-Catalyzed Amination (Buchwald–Hartwig Amination)

Another prominent method is the Buchwald–Hartwig amination, which uses palladium or copper catalysts to couple amines with halogenated pyridine derivatives.

- Starting from halogenated pyridines (e.g., chloro or bromo derivatives), amination is catalyzed by palladium complexes.

- This method provides high yields and regioselectivity.

- Boc-protected amines are often used to facilitate the reaction and are deprotected post-coupling.

However, this approach may require expensive or less readily available halogenated starting materials, which can limit scalability.

Summary of a Representative Synthetic Route

Below is a tabulated summary of a representative five-step synthesis adapted for a structurally similar compound (4-(difluoromethyl)pyridin-2-amine), which shares conceptual parallels with 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine synthesis, highlighting key reagents and yields:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of enone | 2,2-Difluoroacetic anhydride + vinyl ether | Base catalysis, room temperature | (E)-4-Ethoxy-1,1-difluorobut-3-en-2-one | 78 | Scalable to 90 g scale |

| 2 | Nucleophilic addition | Enone + cyanomethyl lithium | THF solvent, low temperature | Nitrile intermediate | 73 | Formation of cyanomethyl intermediate |

| 3 | Cyclization & methoxyimine formation | Nitrile + O-methylhydroxylamine | Methanol/water solvent, acidic conditions | Methoxyimine intermediate | 94 | E/Z mixture formed |

| 4 | Cyclization to aminopyridine | Methoxyimine intermediate | Acidic conditions | Cyclized pyridine intermediate | 53 | Performed on multi-gram scale |

| 5 | Reduction | Cyclized pyridine intermediate | Zinc in acetic acid | Target aminopyridine compound | 85 | Alternative reducing agents tested with lower yields |

Overall yield: Approximately 24% over five steps on a multi-kilogram scale.

Optimization and Scale-Up Considerations

- One-pot procedures: Combining methoxyimine formation and cyclization steps into a one-pot process enhances efficiency and yield (up to 72% over three steps).

- Avoidance of hazardous reagents: Routes avoiding fluorinating agents like DAST and sealed vessel reactions are preferred for industrial scale-up.

- Purification methods: Use of aqueous workups, silica plug filtration, and simple filtration techniques are implemented for scalability.

- Reagent cost and availability: Starting materials such as 2,2-difluoroacetic anhydride are commercially available and cost-effective, facilitating large-scale synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitability for Scale-Up |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents, functional group tolerance | May require multiple steps, moderate yields | Moderate |

| Cyclization from Nitriles | Direct ring formation, potential for one-pot | Requires sealed vessels or pressure, sensitive | Improved with optimized one-pot methods |

| Buchwald–Hartwig Amination | High regioselectivity, good yields | Expensive catalysts, costly halogenated substrates | Limited by starting material availability |

Research Findings and Notes

- The trifluoromethyl group significantly enhances the compound's biological binding affinity due to its electronegativity.

- Methoxy substitution influences electron density and reactivity, facilitating selective amination.

- Optimization studies indicate zinc/acetic acid as an effective reducing agent for final step conversion.

- Attempts to replace ammonia with other amines in cyclization showed limited success, with methoxyamine providing a useful intermediate.

- Large-scale synthesis has been demonstrated with multi-kilogram batches using the optimized procedures, confirming industrial feasibility.

化学反应分析

Types of Reactions

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

科学研究应用

Agrochemical Applications

Trifluoromethyl pyridine derivatives, including 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine, have been extensively utilized in the agrochemical industry. The trifluoromethyl group enhances the biological activity of these compounds, making them effective as pesticides and herbicides.

- Pesticidal Activity : The compound has been evaluated for its ability to protect crops from pests. For instance, Fluazifop-butyl, a derivative of trifluoromethyl pyridine, was the first such compound introduced to the market and has led to the development of over 20 new agrochemicals with ISO common names . Research indicates that derivatives can exhibit significant insecticidal and fungicidal properties against various agricultural pests and pathogens .

Pharmaceutical Applications

In the pharmaceutical field, this compound is being explored for its potential therapeutic applications. The unique properties of trifluoromethyl groups contribute to enhanced bioactivity and selectivity in drug design.

- Antimicrobial Activity : Studies show that trifluoromethyl pyridine derivatives possess antimicrobial properties against a range of pathogens. This includes activity against resistant strains of bacteria and fungi, making them candidates for new antibiotic therapies .

- Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation in various assays. For example, derivatives have shown activity against prostate cancer (PC3) and lung cancer (A549) cell lines . The structural modifications in these compounds can lead to improved potency and selectivity against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to enhance efficacy include:

Case Studies

Several case studies highlight the applications of trifluoromethyl pyridine derivatives:

- Case Study 1: Antifungal Agents : A study demonstrated that certain derivatives exhibited high antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 µg/ml, comparable to existing antifungal agents .

- Case Study 2: Insect Resistance : Research indicated that specific modifications to the trifluoromethyl pyridine structure improved insecticidal efficacy against pests such as Mythimna separata at concentrations lower than traditional pesticides .

作用机制

The mechanism of action of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism .

相似化合物的比较

Table 1: Structural and Physicochemical Properties of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine and Analogs

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): Increase ring electron deficiency, reducing basicity of the amine. This enhances metabolic stability and membrane permeability . For example, 6-methoxypyridin-3-amine (lacking -CF₃) is more polar than its trifluoromethylated analogs .

Biological Activity :

- Pyridine derivatives with -CF₃ groups (e.g., UDO and UDD in ) inhibit CYP51, a target in Chagas disease treatment. The presence of -OCH₃ in this compound may modulate binding affinity compared to chloro or nitro analogs .

Synthetic Utility :

- Chloro and trifluoromethoxy analogs (e.g., 4-Chloro-6-CF₃-pyridin-3-amine) are common intermediates for cross-coupling reactions, whereas methoxy derivatives are often used in nucleophilic substitutions .

生物活性

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activity. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic compounds. The following sections will explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the addition of a methoxy group. The general reaction conditions include the use of trifluoromethylating agents and appropriate solvents. Table 1 summarizes key synthetic routes and yields reported in literature.

| Synthesis Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | CF3SO2Na, DMF | 85% | Utilizes sodium trifluoromethanesulfinate as a CF3 source. |

| Method B | CF3I, K2CO3 | 90% | Involves nucleophilic substitution on a pyridine precursor. |

| Method C | CF3CO2H, EtOH | 75% | Employs trifluoroacetic acid in ethanol for methylation. |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines, potentially through mechanisms such as:

- Microtubule Disruption : Similar to other pyridine derivatives, it may interfere with microtubule polymerization, leading to mitotic arrest.

- Induction of Apoptosis : The compound has been observed to induce apoptotic pathways in cancer cells, leading to increased cell death.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated.

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in glioblastoma cells at concentrations as low as 0.5 µM within 24 hours, showing promise as an anticancer agent .

- Comparative Analysis : In a comparative study with other pyridine derivatives, the trifluoromethyl-substituted compound exhibited superior cytotoxicity against various tumor cell lines, indicating its enhanced potency due to the trifluoromethyl group’s electron-withdrawing properties .

- Mechanistic Insights : Further investigations revealed that treatment with this compound led to morphological changes in treated cells, including membrane blebbing and cytoplasmic vacuolation, indicative of necrotic cell death pathways .

Pharmacological Implications

The incorporation of a trifluoromethyl group in drug design has been shown to improve pharmacokinetic properties such as solubility and metabolic stability. The presence of the methoxy group also contributes to enhanced lipophilicity, potentially aiding in blood-brain barrier penetration.

常见问题

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | +25% efficiency |

| Catalyst (Pd(PPh₃)₄) | 5 mol% | Prevents by-products |

| Solvent | Anhydrous DMF | Enhances purity |

Q. Table 2: Biological Activity vs. Substituents

| Substituent Position | Activity (IC₅₀, nM) | logP |

|---|---|---|

| 4-Methoxy, 6-CF₃ | 120 ± 15 | 1.8 |

| 4-Ethoxy, 6-CF₃ | 240 ± 30 | 2.1 |

| 4-Fluoro, 6-CF₃ | 95 ± 10 | 1.6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。